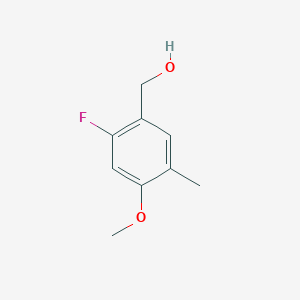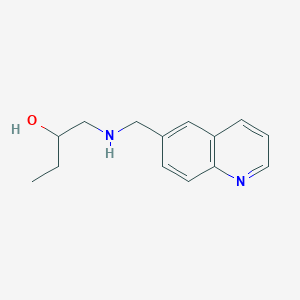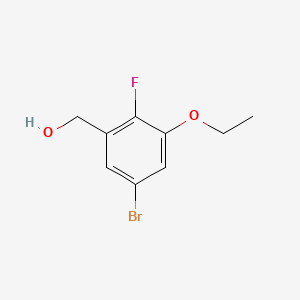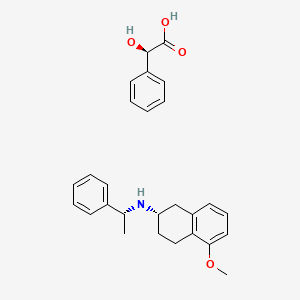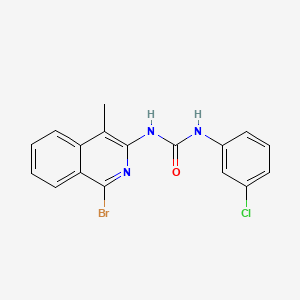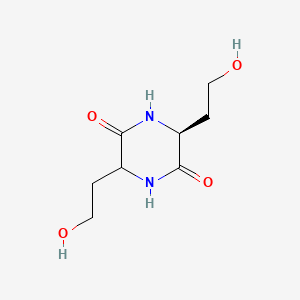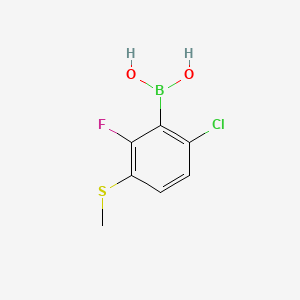
(6-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and a methylthio group. The unique combination of these substituents imparts specific reactivity and properties to the compound, making it valuable in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the palladium-catalyzed borylation of an aryl halide precursor. For instance, the reaction of 6-chloro-2-fluoro-3-(methylthio)phenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(6-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The halogen substituents (chlorine and fluorine) on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
科学的研究の応用
(6-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid has several applications in scientific research:
Biology: Potential use in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: Exploration of its derivatives for pharmaceutical applications, including drug development.
Industry: Utilized in the production of advanced materials and fine chemicals.
作用機序
The mechanism of action of (6-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium center, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond between the two aryl groups, regenerating the palladium catalyst for further cycles.
類似化合物との比較
Similar Compounds
2-(Methylthio)phenylboronic acid: Similar structure but lacks the chlorine and fluorine substituents.
3-Fluoro-4-methoxyphenylboronic acid: Contains a methoxy group instead of a methylthio group.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a methylthio group.
Uniqueness
(6-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid is unique due to the specific combination of chlorine, fluorine, and methylthio substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and making it a valuable compound for specific synthetic applications.
特性
分子式 |
C7H7BClFO2S |
|---|---|
分子量 |
220.46 g/mol |
IUPAC名 |
(6-chloro-2-fluoro-3-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BClFO2S/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 |
InChIキー |
KAPXLWZNFBHFEU-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1F)SC)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


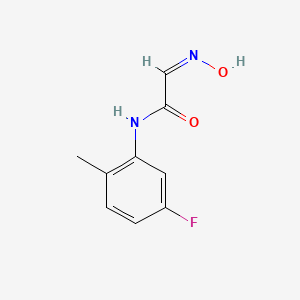

![Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14023964.png)
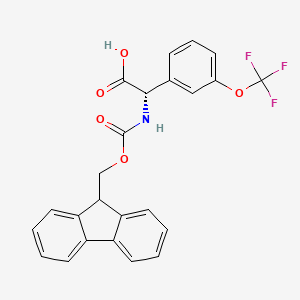
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B14023970.png)
